An In-Depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of (3-Glycidoxypropyl)pentamethyldisiloxane (CAS No. 18044-44-5), a versatile organosilicon compound. This document details its synthesis via platinum-catalyzed hydrosilylation, its key physicochemical properties, and its wide-ranging applications as a silane coupling agent and resin modifier. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique attributes of this bifunctional molecule, which seamlessly bridges the interface between organic and inorganic materials.[1]
Introduction: A Molecular Bridge
(3-Glycidoxypropyl)pentamethyldisiloxane is a unique molecule featuring a reactive epoxy functional group and a flexible pentamethyldisiloxane backbone.[1] This dual nature allows it to act as a molecular bridge, forming covalent bonds with both organic polymers and inorganic surfaces. The siloxane segment imparts desirable properties such as low surface tension, hydrophobicity, and high thermal stability, while the glycidyl ether group offers a reactive site for curing and grafting reactions with a variety of resins and polymers.[2] These characteristics make it a valuable component in advanced materials, including adhesives, sealants, coatings, and composites, where enhanced adhesion, improved flexibility, and increased durability are paramount.
Physicochemical Properties
(3-Glycidoxypropyl)pentamethyldisiloxane is a clear, colorless to light yellow liquid with properties that make it suitable for a variety of applications.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18044-44-5 | [1][3][4][5] |
| Molecular Formula | C11H26O3Si2 | [3] |
| Molecular Weight | 262.50 g/mol | [3][6] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 81 °C at 1.5 mmHg | [4][6] |
| Density | 0.915 g/mL | [4][6] |
| Refractive Index (n20/D) | 1.4267 | [4][6] |
| Flash Point | 83 °C | [4][6] |
Synthesis: The Hydrosilylation Pathway
The primary and most efficient method for the synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane is the platinum-catalyzed hydrosilylation of allyl glycidyl ether with pentamethyldisiloxane. This addition reaction forms a stable silicon-carbon bond and preserves the reactive epoxy functionality.
Reaction Mechanism
The hydrosilylation reaction is typically catalyzed by a platinum(0) complex, such as Karstedt's catalyst. The generally accepted mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene (allyl glycidyl ether). Migratory insertion of the alkene into the platinum-hydride bond and subsequent reductive elimination yields the final product and regenerates the catalyst.
Caption: A simplified diagram of the platinum-catalyzed hydrosilylation.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology for the laboratory-scale synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane.
Materials:
-
Allyl glycidyl ether (AGE)
-
Pentamethyldisiloxane (PMDS)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)
-
Toluene (anhydrous)
-
Activated carbon
-
Anhydrous magnesium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Thermometer
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.
-
Charging Reactants: Charge the flask with allyl glycidyl ether and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst to the reaction mixture. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the reactants.
-
Heating: Heat the mixture to 60-80°C with vigorous stirring.
-
Addition of Siloxane: Add pentamethyldisiloxane dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature for an additional 2-4 hours. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band around 2130 cm⁻¹.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add activated carbon to the mixture and stir for 1-2 hours to scavenge the platinum catalyst.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain a high-purity product.
-
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization
The structure and purity of the synthesized (3-Glycidoxypropyl)pentamethyldisiloxane can be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show the disappearance of the Si-H stretching band from pentamethyldisiloxane (around 2130 cm⁻¹) and the C=C stretching band from allyl glycidyl ether (around 1645 cm⁻¹). Key characteristic peaks for the product include those for the Si-O-Si linkage (around 1050 cm⁻¹), the C-O-C ether bonds, and the epoxide ring (around 910 and 850 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the glycidoxypropyl group and the pentamethyldisiloxane moiety. The characteristic signals for the epoxy protons will be observed, along with the signals for the propyl chain and the methyl groups on the silicon atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
-
Applications in Research and Development
The unique bifunctional nature of (3-Glycidoxypropyl)pentamethyldisiloxane makes it a valuable tool in various research and development applications:
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Adhesives and Sealants: It is used to improve the bonding strength of epoxy-based adhesives to various substrates, including metals, glass, and plastics.[2] In sealants, it enhances flexibility, sealing performance, and resistance to aging.[2]
-
Coatings: As a coating additive, it improves leveling, wettability, and adhesion.[1] The siloxane component provides a low surface energy, which enhances the water and corrosion resistance of the coating.
-
Composites: It acts as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices, leading to composites with enhanced mechanical properties.
-
Surface Modification: The molecule can be used to modify the surface of inorganic materials to impart hydrophobicity and improve their compatibility with organic media.
Safety and Handling
(3-Glycidoxypropyl)pentamethyldisiloxane is a combustible liquid and can cause skin and serious eye irritation.[7] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7] Store in a tightly closed container in a cool, dry place.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][7]
Conclusion
(3-Glycidoxypropyl)pentamethyldisiloxane is a highly versatile and valuable molecule for materials science and chemical synthesis. Its straightforward synthesis via hydrosilylation, combined with its unique combination of a reactive epoxy group and a flexible siloxane backbone, enables the creation of advanced materials with enhanced properties. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers and developers to leverage its potential in their respective fields.
References
-
Gelest, Inc. (3-GLYCIDOXYPROPYL)PENTAMETHYLDISILOXANE Safety Data Sheet. [Link]
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Gelest, Inc. (3-GLYCIDOXYPROPYL)PENTAMETHYLDISILOXANE. [Link]
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Gelest, Inc. SIG5838.0 GHS US English US SDS. [Link]
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Changfu Chemical. (3-Glycidoxypropyl)pentamethyldisiloxane CAS: 18044-44-5. [Link]
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Gelest, Inc. (3-GLYCIDOXYPROPYL)PENTAMETHYLDISILoxane. [Link]
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Changfu Chemical. (3-Glycidoxypropyl)pentamethyldisiloxane CAS: 18044-44-5. [Link]
- Connell, L. S., et al. "Functionalizing natural polymers with alkoxysilane coupling agents: Reacting 3-glycidoxypropyl trimethoxysilane with poly(γ-glutamic acid) and gelatin." The Royal Society of Chemistry, 2017.
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Chemsrc. (3-glycidoxypropyl)pentamethyldisiloxane | CAS#:18044-44-5. [Link]
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Johnson Matthey. Karstedt catalysts. [Link]
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Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). [Link]
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Scientific Spectator. Platinum Catalysts for Hydrosilation. [Link]
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Reddit. Hydrosilylation: Removing black/golden colour from product.[Link]
- Rbihi, Z., et al.
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